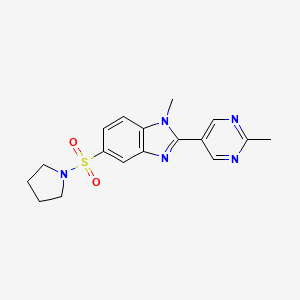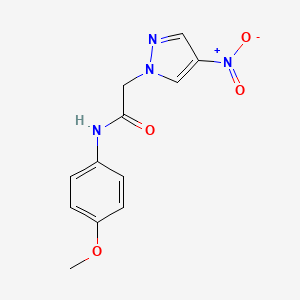![molecular formula C13H13NO4 B5599386 (4Z)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one](/img/structure/B5599386.png)
(4Z)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4Z)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one is a synthetic organic compound that belongs to the class of oxazoles. This compound is characterized by its unique structure, which includes an oxazole ring substituted with a hydroxyphenylmethylidene group and an ethoxy group. The compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one typically involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with 3-methyl-1,2-oxazol-5-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete condensation and formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(4Z)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used under mild to moderate conditions.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used in the presence of appropriate catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or other reduced derivatives. Substitution reactions can lead to a variety of substituted oxazole derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism by which (4Z)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, leading to its biological effects.
Receptor Binding: It may bind to specific receptors on cell surfaces, triggering signaling pathways that result in its observed activities.
Reactive Oxygen Species (ROS) Modulation: The compound may modulate the levels of reactive oxygen species, contributing to its antioxidant properties.
類似化合物との比較
(4Z)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one can be compared with other similar compounds, such as:
(4Z)-4-[(3-hydroxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one: This compound lacks the ethoxy group, which may affect its chemical and biological properties.
(4Z)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-ethyl-1,2-oxazol-5-one: The presence of an ethyl group instead of a methyl group may influence its reactivity and applications.
(4Z)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-methyl-1,2-thiazol-5-one: The substitution of the oxazole ring with a thiazole ring may result in different chemical and biological activities.
特性
IUPAC Name |
(4Z)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-3-17-12-7-9(4-5-11(12)15)6-10-8(2)14-18-13(10)16/h4-7,15H,3H2,1-2H3/b10-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMXDVJQDNQIJI-POHAHGRESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=NOC2=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=NOC2=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B5599310.png)
![N-[2-(SEC-BUTYL)PHENYL]-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXAMIDE](/img/structure/B5599313.png)
![1-[(dimethylamino)sulfonyl]-N-[4-(4-pyridinylmethyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5599315.png)
![8-fluoro-N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}-2-quinolinecarboxamide](/img/structure/B5599319.png)

![2-{[4-(N-METHYLACETAMIDO)PHENYL]CARBAMOYL}PHENYL ACETATE](/img/structure/B5599339.png)
![2-(4-iodoanilino)-N-[(E)-pyridin-3-ylmethylideneamino]acetamide](/img/structure/B5599344.png)
![4-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione](/img/structure/B5599346.png)
![2-methoxy-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5599363.png)
![(1S,5R)-3-(6-chloro-1,3-benzothiazol-2-yl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5599379.png)
![2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B5599380.png)

![2-METHOXY-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}ACETAMIDE](/img/structure/B5599405.png)
![N,N-dimethyl-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinesulfonamide](/img/structure/B5599407.png)
